Chlorobis(ethylene)iridium(I) Dimer

Catalog No.
S979974
CAS No.
39722-81-1
M.F
C8H16Cl2Ir2-2
M. Wt
567.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobis(ethylene)iridium(I) Dimer

CAS Number

39722-81-1

Product Name

Chlorobis(ethylene)iridium(I) Dimer

IUPAC Name

ethene;iridium;dichloride

Molecular Formula

C8H16Cl2Ir2-2

Molecular Weight

567.55 g/mol

InChI

InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2

InChI Key

KIGDBTYHWLDKQG-UHFFFAOYSA-L

SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir]

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir]

Chlorobis(ethylene)iridium(I) dimer is an organometallic compound with the molecular formula C8H16Cl2Ir2\text{C}_8\text{H}_{16}\text{Cl}_2\text{Ir}_2. This compound features two iridium atoms coordinated to two chloride ligands and four ethylene ligands. It typically appears as a yellow, air-sensitive solid and is notable for its role as a precursor in the synthesis of various iridium-based catalysts and complexes. The ethylene ligands in this compound are relatively labile, allowing for easy substitution by other ligands, which is a characteristic feature of many organometallic compounds involving transition metals like iridium .

Due to the lack of specific data, handle Chlorobis(ethylene)iridium(I) Dimer with caution as a potential:

  • Skin and eye irritant: Iridium compounds can irritate upon contact [].
  • Environmental pollutant: Heavy metals like iridium can be harmful to the environment if not disposed of properly [].
, primarily involving nucleophilic attacks and ligand substitution. A common reaction involves the displacement of ethylene ligands when treated with stronger nucleophiles, such as phosphines. For instance, it reacts with triphenylphosphine to yield a phosphine complex:

Ir2Cl2(C2H4)4+6PPh32IrCl(PPh3)3+4C2H4\text{Ir}_2\text{Cl}_2(\text{C}_2\text{H}_4)_4+6\text{PPh}_3\rightarrow 2\text{IrCl}(\text{PPh}_3)_3+4\text{C}_2\text{H}_4

Additionally, it can undergo reactions typical of iridium complexes, including C-H bond activation and carbonylation processes .

The synthesis of chlorobis(ethylene)iridium(I) dimer typically involves the reaction of iridium trichloride with ethylene under specific conditions. A common method includes:

  • Dissolving iridium trichloride in a suitable solvent like methanol or ethanol.
  • Introducing ethylene gas into the solution at room temperature.
  • Allowing the reaction to proceed, leading to the formation of the dimer and byproducts such as hydrochloric acid.

This method highlights the importance of controlled conditions to ensure successful synthesis and minimize side reactions .

Chlorobis(ethylene)iridium(I) dimer finds applications primarily in catalysis. It serves as a catalyst precursor for various organic transformations, including:

  • C-H bond activation: Facilitating the functionalization of hydrocarbons.
  • Dimerization reactions: Particularly in processes involving alkenes.
  • Homogeneous catalysis: Used in reactions that require stable metal complexes in solution.

Moreover, it is utilized in research settings for developing new catalytic systems and exploring organometallic chemistry .

Interaction studies involving chlorobis(ethylene)iridium(I) dimer focus on its reactivity with various ligands and substrates. These studies typically examine how the compound interacts with nucleophiles and other reactive species under different conditions. The findings reveal that due to its labile ethylene ligands, this dimer can readily participate in ligand exchange reactions, which is crucial for its catalytic activity .

Chlorobis(ethylene)iridium(I) dimer shares similarities with other organometallic compounds, particularly those containing iridium or rhodium. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Chlorobis(cyclooctene)iridium dimerIr2Cl2(C8H14)4\text{Ir}_2\text{Cl}_2(\text{C}_8\text{H}_{14})_4Air-sensitive; used as a precursor for catalysts
Chlorobis(ethylene)rhodium(I) dimerRh2Cl2(C2H4)4\text{Rh}_2\text{Cl}_2(\text{C}_2\text{H}_4)_4Red-orange solid; soluble in nonpolar solvents
Iridium(III) chlorideIrCl3\text{IrCl}_3Common starting material for iridium complexes

Uniqueness: Chlorobis(ethylene)iridium(I) dimer is particularly unique due to its specific ligand arrangement and reactivity patterns compared to related compounds. Its ability to undergo rapid ligand exchange makes it especially useful in catalytic applications where flexibility is required .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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